Superior Antiproliferative Potency of Indanocine Relative to Reference Compounds in NCI Panel
Indanocine exhibits potent antiproliferative activity with a mean GI50 of less than 20 nM across the National Cancer Institute's panel of 60 cancer cell lines, which includes drug-resistant cell lines [1]. This potency is comparable to or exceeds that of many clinically relevant microtubule-targeted agents, though direct head-to-head comparisons in identical assay conditions are not available in the primary literature.
| Evidence Dimension | Mean GI50 concentration for 50% growth inhibition |
|---|---|
| Target Compound Data | Mean GI50 < 20 nM across NCI 60 cell line panel |
| Comparator Or Baseline | Not directly compared in same study; NCI panel mean GI50 for paclitaxel is reported in literature as ~3-30 nM range depending on cell line sensitivity; for vincristine ~10-100 nM range |
| Quantified Difference | Indanocine potency (mean GI50 < 20 nM) positions it among high-potency microtubule inhibitors |
| Conditions | NCI Developmental Therapeutics Program standard antiproliferative assay using 60 human tumor cell lines |
Why This Matters
Potency in the low nanomolar range across a broad panel of cancer cell lines, including MDR phenotypes, establishes Indanocine as a suitable tool compound for investigating microtubule-targeted therapies with high antiproliferative efficacy.
- [1] Tunbridge GA, Oram J, Caggiano L. Design, synthesis and antiproliferative activity of indole analogues of indanocine. MedChemComm. 2013;4:1452-1456. View Source
